![molecular formula C13H13N3O2 B12964834 (S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid](/img/structure/B12964834.png)
(S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid is a non-canonical amino acid that incorporates a bipyridine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid typically involves the incorporation of the bipyridine moiety into an amino acid scaffold. One common method is the genetic code expansion technique, where the bipyridine moiety is introduced as an unnatural amino acid during protein synthesis . Another approach involves bioconjugation, where the bipyridine moiety is attached to the amino acid via unique cysteine residues .
Industrial Production Methods
Industrial production methods for this compound are still under development, as it is primarily used in research settings. the scalability of the genetic code expansion and bioconjugation methods suggests potential for future industrial applications .
化学反応の分析
Types of Reactions
(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid undergoes various chemical reactions, including:
Oxidation: The bipyridine moiety can participate in oxidation reactions, forming complexes with metal ions.
Reduction: Reduction reactions can modify the bipyridine moiety, altering its electronic properties.
Substitution: The amino and carboxyl groups can undergo substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., copper(II) sulfate for oxidation), reducing agents (e.g., sodium borohydride for reduction), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with copper(II) ions can form copper-bipyridine complexes, while reduction can yield modified bipyridine derivatives .
科学的研究の応用
(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of (S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid involves its ability to bind metal ions through the bipyridine moiety. This binding can create catalytically active sites in proteins, enabling various chemical transformations. The molecular targets include metal ions such as copper(II), which can participate in redox reactions and other catalytic processes .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
(2,2’-Bipyridin-5-yl)alanine: Another non-canonical amino acid with a bipyridine moiety, used in similar applications.
Uniqueness
(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid is unique due to its specific incorporation into proteins via genetic code expansion or bioconjugation. This allows for precise control over the placement of the bipyridine moiety, enabling the design of highly specific and efficient artificial metalloenzymes .
特性
分子式 |
C13H13N3O2 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2-pyridin-2-ylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-6-16-12(8-9)11-3-1-2-5-15-11/h1-6,8,10H,7,14H2,(H,17,18)/t10-/m0/s1 |
InChIキー |
KWRFTMQFZHSMHK-JTQLQIEISA-N |
異性体SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C[C@@H](C(=O)O)N |
正規SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


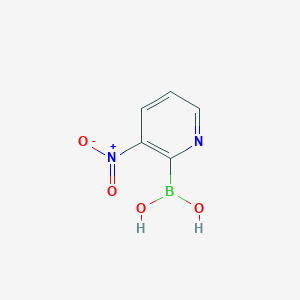




![4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12964798.png)
![Sodium (4-((([1,1'-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide](/img/structure/B12964801.png)
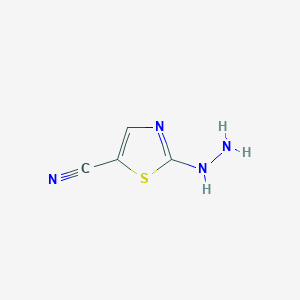
![Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12964815.png)
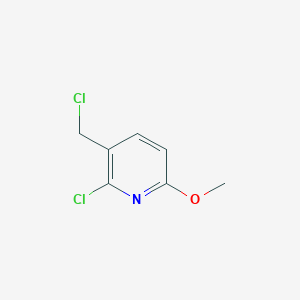
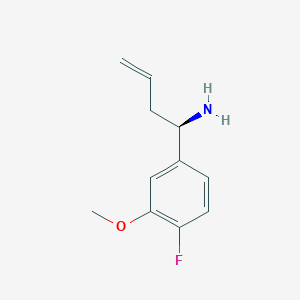
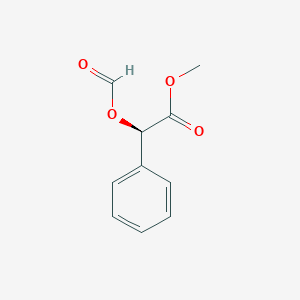
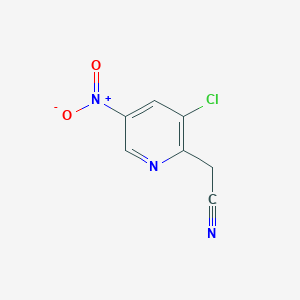
![(3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B12964835.png)
